RGDT

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

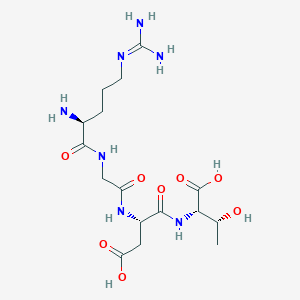

C16H29N7O8 |

|---|---|

Molekulargewicht |

447.44 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H29N7O8/c1-7(24)12(15(30)31)23-14(29)9(5-11(26)27)22-10(25)6-21-13(28)8(17)3-2-4-20-16(18)19/h7-9,12,24H,2-6,17H2,1H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t7-,8+,9+,12+/m1/s1 |

InChI-Schlüssel |

RESYERROEGJEGB-ARHDFHRDSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to RGD Peptides: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (Arginine-Glycine-Aspartic acid) peptide, commonly known as RGD, is a tripeptide motif that has garnered significant attention in the fields of cell biology, biomaterial science, and drug development. First identified as the minimal cell attachment-promoting sequence in fibronectin, the RGD motif is now recognized as a ubiquitous recognition site for a large family of cell surface receptors called integrins. These receptors are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions, thereby regulating fundamental cellular processes such as adhesion, migration, proliferation, differentiation, and survival. This guide provides a comprehensive overview of the structure and function of RGD peptides, detailed experimental protocols for their study, and a summary of their binding affinities to various integrin subtypes.

Core Concepts: Structure and Function of RGD Peptides

The biological activity of RGD peptides is intrinsically linked to their structure and their ability to mimic the natural ligands of integrins.

Structural Features of the RGD Motif

The primary structure of the RGD motif consists of the amino acid sequence Arginine-Glycine-Aspartic acid. The specificity and affinity of RGD peptides for different integrin subtypes are profoundly influenced by several structural factors:

-

Flanking Residues: The amino acids adjacent to the RGD sequence play a crucial role in modulating binding affinity and selectivity. For instance, variations in these flanking residues can significantly alter the peptide's interaction with specific integrin subtypes.

-

Conformation: The three-dimensional conformation of the RGD motif is a critical determinant of its biological activity. Cyclic RGD peptides, constrained by a cyclic backbone, often exhibit higher affinity and selectivity for certain integrins compared to their linear counterparts.[1] This is attributed to the reduced conformational flexibility of cyclic peptides, which pre-organizes the RGD motif into a bioactive conformation that fits the integrin binding pocket more precisely.

-

Chemical Modifications: Chemical modifications of RGD peptides, such as pegylation or conjugation to other molecules, can enhance their stability, bioavailability, and targeting capabilities for therapeutic and diagnostic applications.

Function and Mechanism of Action

The primary function of RGD peptides is to bind to integrin receptors on the cell surface, thereby modulating cell adhesion and initiating intracellular signaling cascades.[2] Integrins are heterodimeric transmembrane proteins composed of α and β subunits. The RGD binding site is located at the interface of these two subunits.

The binding of an RGD peptide to an integrin receptor triggers a conformational change in the integrin, leading to its activation. This activation initiates a cascade of intracellular events known as "outside-in signaling." This process involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin, forming focal adhesions. These dynamic structures serve as a physical link between the ECM and the cell's actin cytoskeleton and act as signaling hubs.

Quantitative Data: RGD Peptide Binding Affinities

The binding affinity of RGD peptides to different integrin subtypes is a critical parameter in their development as research tools and therapeutic agents. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to the integrin. The following table summarizes the IC50 values for various linear and cyclic RGD peptides for key integrin subtypes.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | 89 | [3] |

| GRGDSP | α5β1 | 335 | [3] |

| GRGDSP | αvβ5 | 440 | [3] |

| c(RGDfV) | αvβ3 | 1.5 - 6 | [4] |

| c(RGDfK) | αvβ3 | 2.3 | [4] |

| c(RGDyK) | αvβ3 | 1.5 - 6 | [4] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8.4 | |

| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 14.9 | |

| Echistatin | αvβ3 | 0.46 | |

| Echistatin | α5β1 | 0.57 |

Key Signaling Pathways

The binding of RGD peptides to integrins triggers a complex network of intracellular signaling pathways that regulate a multitude of cellular functions. A key pathway initiated by RGD-integrin engagement is the Focal Adhesion Kinase (FAK) and Src family kinase pathway, which subsequently activates the Ras-Raf-MEK-ERK (MAPK) cascade.

Upon RGD binding, integrin clustering leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylated site serves as a docking site for the SH2 domain of Src family kinases, leading to the activation of Src. The FAK-Src complex then phosphorylates other substrates, including the adaptor protein Grb2, which in complex with the guanine (B1146940) nucleotide exchange factor Sos, activates the small GTPase Ras. Activated Ras (Ras-GTP) initiates the mitogen-activated protein kinase (MAPK) cascade by activating Raf, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates and activates ERK, which can translocate to the nucleus to regulate gene expression related to cell proliferation, survival, and migration.

Experimental Protocols

A variety of in vitro assays are employed to characterize the function of RGD peptides. Below are detailed protocols for three key experiments: a cell adhesion assay, a cell migration (scratch) assay, and an apoptosis assay.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the attachment of cells to a surface coated with an RGD peptide.

Materials:

-

96-well tissue culture plates

-

RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking

-

Cell suspension in serum-free medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% (w/v) Crystal Violet solution in 20% methanol

-

10% Acetic Acid

-

Microplate reader

Procedure:

-

Plate Coating: Add 100 µL of RGD peptide solution to the wells of a 96-well plate. As a negative control, add 100 µL of PBS to separate wells. Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with PBS. Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.

-

Cell Seeding: Aspirate the blocking solution and wash the wells twice with PBS. Seed 1 x 10⁴ to 5 x 10⁴ cells in 100 µL of serum-free medium into each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Staining: Aspirate the PFA and wash the wells with deionized water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Wash the wells thoroughly with deionized water until the water runs clear.

-

Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Cell Migration Assay (Scratch Assay)

This assay measures the rate of collective cell migration to close a "wound" or scratch made in a confluent cell monolayer.

Materials:

-

6-well or 12-well tissue culture plates

-

Cell culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Create Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Add Medium: Add fresh cell culture medium, with or without the RGD peptide or other test compounds.

-

Imaging (Time 0): Immediately capture images of the scratch at defined locations for each well using a microscope.

-

Incubation and Imaging: Incubate the plate at 37°C in a CO₂ incubator and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be calculated by the change in the average scratch width over time.

Apoptosis Assay (Caspase-3 Activity)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, which can be induced by RGD peptides in certain contexts.

Materials:

-

Cells treated with RGD peptide to induce apoptosis

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Dithiothreitol (DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Pellet 1-5 x 10⁶ cells by centrifugation. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Preparation: In a 96-well plate, add 50-200 µg of protein from each sample and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Then, add 5 µL of the caspase-3 substrate (DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Quantification: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.

Conclusion

RGD peptides are invaluable tools for researchers, scientists, and drug development professionals. Their well-defined structure and function in mediating cell adhesion through integrin binding have led to their widespread use in a variety of applications, from fundamental cell biology research to the development of targeted therapeutics and advanced biomaterials. A thorough understanding of their binding affinities, the signaling pathways they trigger, and the appropriate experimental methods for their study is essential for harnessing their full potential. This guide provides a solid foundation for researchers to effectively utilize RGD peptides in their work and to contribute to the ever-expanding field of integrin biology and its therapeutic applications.

References

The Discovery of the RGD Cell Adhesion Motif: A Technical Guide

An in-depth exploration of the seminal discovery of the Arginine-Glycine-Aspartic acid (RGD) cell adhesion motif, detailing the pivotal experiments, quantitative data, and the elucidation of the initial signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as a fundamental motif for cell adhesion to the extracellular matrix (ECM) was a watershed moment in cell biology. This finding, pioneered by Michael Pierschbacher and Erkki Ruoslahti in the early 1980s, unveiled a ubiquitous recognition system that governs cell-matrix interactions, influencing cell migration, differentiation, survival, and tissue organization.[1][2] The RGD motif is present in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, and is recognized by a family of cell surface receptors known as integrins.[2] This technical guide provides a comprehensive overview of the core experiments that led to the identification and characterization of the RGD motif, presents the key quantitative data, and outlines the foundational understanding of the subsequent intracellular signaling events.

The Key Discovery: Pinpointing the Cell Attachment Site of Fibronectin

The journey to identifying the RGD motif began with efforts to delineate the specific region within the large glycoprotein (B1211001) fibronectin that is responsible for its cell-binding activity.[1] The initial breakthrough came from the isolation of a small fragment of fibronectin that retained the ability to promote cell attachment.

Systematic Peptide Synthesis and Cell Attachment Assays

The central experimental strategy involved the synthesis of a series of overlapping peptides that spanned the sequence of the cell-attachment domain of fibronectin.[1] These synthetic peptides were then tested for their ability to support cell adhesion.

Quantitative Analysis of Peptide-Mediated Cell Attachment

The seminal experiments utilized Normal Rat Kidney (NRK) cells to quantify cell attachment to surfaces coated with synthetic peptides. The results demonstrated that a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), was the minimal sequence capable of promoting cell adhesion.[1]

| Peptide Sequence | Concentration for Coating (µg/ml) | Relative Cell Attachment (%) |

| Fibronectin | 10 | 100 |

| GRGDS | 50 | ~95 |

| GRGES | 50 | < 5 |

| RGDS | 50 | ~90 |

| RGD | 50 | ~70 |

| GDS | 50 | < 5 |

Table 1: Relative attachment of Normal Rat Kidney (NRK) cells to surfaces coated with fibronectin and various synthetic peptides. The data illustrates that the RGD sequence is essential for cell attachment, with the RGDS tetrapeptide showing the highest activity among the short peptides.

Competitive Inhibition of Cell Adhesion

To further validate the importance of the RGD sequence, soluble RGD-containing peptides were used to competitively inhibit the attachment of cells to fibronectin-coated surfaces. The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide was shown to be a potent inhibitor of cell adhesion to fibronectin in a dose-dependent manner.

Dose-Dependent Inhibition of Fibronectin-Mediated Cell Adhesion

| Inhibitor Peptide | Concentration (mg/ml) | Inhibition of Cell Attachment (%) |

| GRGDSP | 0.05 | ~20 |

| GRGDSP | 0.1 | ~50 |

| GRGDSP | 0.2 | ~80 |

| GRGDSP | 0.4 | ~95 |

| GRGESP (Control) | 0.4 | < 5 |

Table 2: Dose-dependent inhibition of NRK cell attachment to fibronectin-coated surfaces by the soluble peptide GRGDSP. The control peptide GRGESP, with a conservative substitution of glutamic acid (E) for aspartic acid (D), showed no significant inhibitory effect, highlighting the specificity of the RGD sequence.[3][4]

Experimental Protocols

Solid-Phase Peptide Synthesis (Merrifield Method, circa 1980s)

The synthesis of the RGD-containing peptides was achieved using the solid-phase peptide synthesis method developed by R. Bruce Merrifield.[5][6][7]

Protocol:

-

Resin Preparation: Start with an insoluble polystyrene resin, typically chloromethylated for the attachment of the first amino acid.

-

First Amino Acid Attachment: The C-terminal amino acid (e.g., Serine in RGDS), with its amino group protected by a tert-butyloxycarbonyl (Boc) group, is esterified to the chloromethylated resin.

-

Deprotection: The Boc protecting group is removed from the attached amino acid by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amino group.

-

Peptide Bond Formation (Coupling): The next Boc-protected amino acid (e.g., Aspartic Acid) is activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and added to the resin to form a peptide bond with the free amino group of the preceding amino acid.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Glycine and Arginine) to elongate the peptide chain.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid, such as hydrogen fluoride (B91410) (HF).

-

Purification: The crude peptide is purified by techniques such as gel filtration or reverse-phase high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis Workflow

Cell Attachment Assay

This assay quantifies the ability of cells to adhere to a substrate coated with a specific protein or peptide.[8]

Protocol:

-

Coating of Microtiter Wells: 96-well microtiter plates are coated with a solution of the peptide or protein of interest (e.g., 10-50 µg/ml in phosphate-buffered saline, PBS) and incubated for 1-2 hours at 37°C.

-

Blocking: The wells are washed with PBS and then incubated with a blocking agent (e.g., 1% bovine serum albumin, BSA, in PBS) for 30 minutes at 37°C to prevent non-specific cell adhesion.

-

Cell Preparation: Normal Rat Kidney (NRK) cells are grown to sub-confluency, harvested using a non-enzymatic cell dissociation solution (e.g., EDTA-based), and resuspended in a serum-free medium.

-

Cell Seeding: A suspension of cells (e.g., 1 x 10^5 cells/ml) is added to the coated and blocked wells. For inhibition assays, soluble peptides are pre-incubated with the cells before adding them to the wells.

-

Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Fixation and Staining: Adherent cells are fixed with a fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS) and then stained with a 0.1% crystal violet solution.

-

Quantification: The crystal violet stain is solubilized with a detergent (e.g., 1% SDS), and the absorbance is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the number of adherent cells.

Cell Attachment Assay Workflow

Identification of the RGD Receptor: The Birth of Integrins

The discovery of the RGD motif paved the way for the identification of its cellular receptor. The key technique employed was affinity chromatography.

Affinity Chromatography for Receptor Isolation

Protocol:

-

Preparation of the Affinity Matrix: A synthetic peptide containing the RGD sequence (e.g., GRGDSP) is covalently coupled to a solid support, such as Sepharose beads.

-

Cell Lysate Preparation: Cells are lysed with a mild detergent to solubilize membrane proteins while preserving their native conformation.

-

Chromatography: The cell lysate is passed over the RGD-peptide affinity column. The RGD-binding protein (the receptor) specifically binds to the immobilized peptide, while other proteins pass through.

-

Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound receptor is eluted from the column by either adding a high concentration of a competitive soluble RGD peptide or by changing the buffer conditions (e.g., lowering the pH or using a chelating agent like EDTA).

-

Analysis: The eluted fractions are analyzed by techniques such as SDS-PAGE to identify the purified protein. This approach led to the isolation of a heterodimeric protein complex, which was later named integrin.

Affinity Chromatography Workflow

The RGD-Integrin Signaling Cascade

The binding of the RGD motif in ECM proteins to integrins is not merely a passive adhesion event; it triggers a cascade of intracellular signals that regulate a multitude of cellular functions. This "outside-in" signaling is initiated by the clustering of integrins and the recruitment of a complex of signaling proteins to the cytoplasmic tails of the integrin subunits.

Key Signaling Molecules

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is one of the first proteins recruited to and activated at sites of integrin clustering. Autophosphorylation of FAK creates docking sites for other signaling molecules.

-

Src Family Kinases: Another family of non-receptor tyrosine kinases that are recruited to the focal adhesion complex and activated upon integrin-mediated adhesion. Src and FAK form a dual-kinase complex that phosphorylates a variety of downstream substrates.

-

Paxillin and p130Cas: Adaptor proteins that are recruited to the focal adhesion complex and become phosphorylated by the FAK-Src complex. These phosphorylated adaptors serve as scaffolds to recruit other signaling molecules, thereby propagating the signal downstream to regulate the actin cytoskeleton, cell migration, proliferation, and survival.[7][9]

RGD-Integrin Signaling Pathway

Conclusion

The discovery of the RGD motif was a landmark achievement that has had a profound and lasting impact on our understanding of cell biology. The elegant and systematic experimental approach employed by Pierschbacher and Ruoslahti not only identified a fundamental molecular determinant of cell adhesion but also provided the tools to isolate its receptor and begin to unravel the complex signaling pathways it governs. The principles uncovered through this seminal work continue to inform diverse fields of research, from developmental biology and tissue engineering to cancer biology and the development of novel therapeutics that target integrin-mediated interactions.

References

- 1. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Win, Lose, or Tie: Mathematical Modeling of Ligand Competition at the Cell–Extracellular Matrix Interface [frontiersin.org]

- 4. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Plasminogen Activator Inhibitor-1 Regulates Integrin αvβ3 Expression and Autocrine Transforming Growth Factor β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 8. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the RGD Sequence: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) sequence is a ubiquitous tripeptide motif that plays a pivotal role in cell-extracellular matrix (ECM) interactions. First identified as the minimal cell attachment site within fibronectin, the RGD sequence is now recognized as a key ligand for a significant portion of the integrin family of transmembrane receptors. The specific binding of RGD-containing proteins to integrins initiates a cascade of intracellular signaling events that regulate fundamental cellular processes, including adhesion, migration, proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the biological significance of RGD sequences, with a focus on their molecular interactions, downstream signaling pathways, and their burgeoning applications in medicine and biotechnology. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding and further investigation into this critical area of cell biology.

Introduction

The discovery of the RGD sequence in the early 1980s marked a seminal moment in our understanding of cell adhesion.[1][2] This simple tripeptide, found in a multitude of ECM proteins such as fibronectin, vitronectin, fibrinogen, and osteopontin, serves as a primary recognition site for nearly half of the known integrin receptors.[1][3][4][5] Integrins, a diverse family of heterodimeric cell surface receptors, act as mechanical and signaling bridges between the extracellular environment and the intracellular cytoskeleton. The interaction between RGD and integrins is a highly regulated process that governs a wide array of physiological and pathological events, from embryonic development and wound healing to cancer metastasis and thrombosis.[3][6]

The profound biological importance of the RGD-integrin axis has spurred extensive research, leading to the development of RGD-based peptides and mimetics as powerful tools for both basic research and therapeutic intervention.[3] These synthetic molecules can be used to modulate cell adhesion, probe integrin function, and serve as targeting moieties for the delivery of therapeutic agents to specific cell types, particularly cancer cells that overexpress certain integrin subtypes.[7][8][9] This guide will delve into the core aspects of RGD biology, providing the necessary technical details to empower researchers in their quest to unravel the complexities of RGD-mediated processes and harness their therapeutic potential.

The RGD-Integrin Interaction: A Molecular Perspective

The binding of the RGD sequence to integrins is a specific and cation-dependent interaction that occurs at the interface of the α and β integrin subunits. The specificity of this interaction is conferred by the residues flanking the RGD motif and the overall conformation of the peptide or protein in which it is presented. This conformational dependence has been exploited to develop cyclic RGD peptides with enhanced affinity and selectivity for specific integrin subtypes.[1]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD peptides for different integrins can be quantified using various biophysical techniques, with IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values being the most common metrics. A lower IC50 or Kd value indicates a higher binding affinity.[10][11]

Table 1: Binding Affinities of RGD Peptides to Various Integrin Subtypes

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Kd (µM) | Reference(s) |

| RGD peptide | αvβ3 | 89 | - | [1] |

| RGD peptide | α5β1 | 335 | - | [1] |

| RGD peptide | αvβ5 | 440 | - | [1] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30-42 | - | [3] |

| CT3RGDcT3NWaCT3 | αvβ5 | 650 | - | [3] |

| CT3RGDcT3AY(D-Leu)CT3 | α5β1 | 90-173 | - | [3] |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | - | [5] |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | - | [5] |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | - | [5] |

| Live Cell (HeLa) Assay | Integrin-RGD | - | 75 ± 28 | [8] |

| Live Cell (HeLa) Assay | Integrin-RGD | - | 140 ± 28 | [8] |

| c-(G7RGDLPET) | αvβ3 (HEK-293 cells) | 10.2 µM | - | [12] |

| c-(G7RGDLPET) | αvβ3 (SKOV-3 cells) | 37 µM | - | [12] |

| Compound 2-c | αvβ3 (HEK-293 cells) | 0.91 µM | - | [12] |

| Compound 2-c | αvβ3 (SKOV-3 cells) | 2.45 µM | - | [12] |

| Compound 7 | α5β1 | 25.7 ± 6.2 | - | [13] |

RGD-Mediated Signal Transduction

The binding of RGD-containing ligands to integrins triggers a complex series of intracellular signaling events, collectively known as "outside-in" signaling. This process begins with the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, leading to the formation of focal adhesions.[14]

Focal Adhesion Kinase (FAK) Pathway

A key initiator of integrin-mediated signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[15][16] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[13][16] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[16] The subsequent binding of Src to FAK results in the full activation of both kinases, leading to the phosphorylation of several downstream substrates, including paxillin (B1203293) and p130Cas.[13][16] This cascade of phosphorylation events ultimately influences cell migration, proliferation, and survival.[13][17][18]

Rho GTPase Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton and are intimately involved in integrin-mediated cell adhesion and migration.[19][20] Integrin engagement with the ECM can lead to the activation of specific Rho GTPases through the action of guanine (B1146940) nucleotide exchange factors (GEFs).[21] Activated Rho GTPases, in their GTP-bound state, interact with downstream effectors to control the formation of stress fibers, lamellipodia, and filopodia, thereby dictating cell shape, polarity, and motility.[21][22]

Therapeutic and Biotechnological Applications

The specificity of the RGD-integrin interaction has made it an attractive target for therapeutic intervention and a versatile tool in biotechnology.

Targeted Drug Delivery

A significant application of RGD peptides is in the targeted delivery of therapeutic agents to cells that overexpress specific integrins, such as cancer cells and angiogenic endothelial cells.[2][23][24] By conjugating RGD peptides to nanoparticles, liposomes, or drug molecules, the therapeutic payload can be selectively delivered to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[2][4][23][25]

Table 2: In Vivo Efficacy of RGD-Targeted Drug Delivery Systems

| Drug Delivery System | Cancer Model | Key Findings | Reference(s) |

| RGD-NanoStar/DTX | In vivo tumor model | Significantly reduced tumor volume compared to untargeted formulations. | [2][23] |

| PTX/PM-R (cyclic RGDyK) | In vivo tumor model | Significantly suppressed tumor growth compared to non-targeted micelles. | [2][23] |

| RGD-modified Cur-lpNPs | Subcutaneous B16 melanoma | More effective in inhibiting tumor growth compared to unmodified nanoparticles. | [4] |

| RGD-RVT-HSA NPs | Ovarian cancer | Most effective in controlling tumor growth compared to free drug and non-targeted NPs. | [26] |

| RGD-decorated nanogels (Dox) | U87-MG glioblastoma | Better therapeutic effect with fewer adverse effects compared to free doxorubicin. | [25] |

| RGD-modified liposomes (Dox) | Pancreatic cancer | Antitumor effect at 1 mg/kg compared to 15 mg/kg for free doxorubicin. | [25] |

| QD800-RGD | U87MG glioblastoma | High tumor uptake (10.7 ± 1.5%ID/g) compared to non-targeted QDs. | [27] |

Tissue Engineering and Biomaterials

RGD peptides are widely used to functionalize biomaterials to promote cell adhesion, proliferation, and differentiation in tissue engineering applications. By mimicking the natural ECM, RGD-coated scaffolds can enhance the integration of implants and promote the regeneration of various tissues, including bone, cartilage, and skin.

Key Experimental Protocols

To facilitate further research in this field, this section provides detailed protocols for key experiments used to study RGD-integrin interactions and their downstream effects.

Cell Adhesion Assay

This protocol describes a quantitative method to assess the attachment of cells to surfaces coated with RGD peptides.[7][9][28]

Materials:

-

96-well tissue culture plates

-

RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)

-

Control peptide solution (e.g., RGE peptide)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Cell suspension of interest

-

Serum-free cell culture medium

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of RGD or control peptide solution to each well and incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells (e.g., with 4% paraformaldehyde), then stain with Crystal Violet solution for 10-20 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add solubilization buffer to each well and incubate with gentle shaking to dissolve the stain.

-

Quantification: Measure the absorbance of the solubilized stain at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[29]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (e.g., integrin) flows over a ligand (e.g., immobilized RGD peptide) and binds, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[29][30]

General Protocol Outline:

-

Ligand Immobilization:

-

Select a suitable sensor chip.

-

Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).

-

Inject the RGD peptide solution to covalently link it to the chip surface.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Inject a series of concentrations of the purified integrin protein over the sensor surface at a constant flow rate.

-

Monitor the association (binding) phase in real-time.

-

Switch to a buffer-only flow to monitor the dissociation phase.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH buffer or high salt solution) to remove the bound integrin, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vivo Tumor Targeting and Therapy Model

This protocol outlines a general procedure for evaluating the tumor-targeting efficacy and therapeutic potential of RGD-conjugated agents in a mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line that expresses the target integrin (e.g., U87MG glioblastoma cells)

-

RGD-conjugated therapeutic agent (e.g., RGD-nanoparticles loaded with a chemotherapy drug)

-

Control (non-targeted) therapeutic agent

-

Vehicle control (e.g., saline)

-

In vivo imaging system (e.g., for fluorescence or PET imaging)

-

Calipers for tumor measurement

Procedure:

-

Tumor Xenograft Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Administration:

-

Randomly assign mice to treatment groups (RGD-targeted agent, non-targeted agent, vehicle control).

-

Administer the treatments intravenously (or via another appropriate route) at specified doses and schedules.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every few days and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

In Vivo Imaging (Optional):

-

If the RGD-conjugated agent is labeled with a fluorescent or radioactive probe, perform in vivo imaging at various time points post-injection to visualize tumor targeting and biodistribution.[27]

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors and major organs.

-

Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry to assess apoptosis and angiogenesis).

-

Conclusion

The RGD sequence represents a fundamental molecular recognition motif that orchestrates a vast array of cellular behaviors through its interaction with integrin receptors. The depth of our understanding of RGD biology has paved the way for innovative applications in medicine and biotechnology. From targeted cancer therapies that promise enhanced efficacy and reduced side effects to advanced biomaterials that can guide tissue regeneration, the therapeutic and research potential of RGD is immense. This technical guide has provided a comprehensive overview of the biological significance of RGD sequences, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, fostering continued innovation and discovery in this exciting and impactful field.

References

- 1. codecademy.com [codecademy.com]

- 2. smithlab.iq.msu.edu [smithlab.iq.msu.edu]

- 3. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rmarkdown.rstudio.com [rmarkdown.rstudio.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]

- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]

- 10. scispace.com [scispace.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. dhvi.duke.edu [dhvi.duke.edu]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 17. Passive vs. Active Tumor Targeting using RGD-and NGR-modified Polymeric Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 25. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rndsystems.com [rndsystems.com]

- 27. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]

- 29. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 30. m.youtube.com [m.youtube.com]

The Core Binding Mechanism: Structure and Activation

An In-depth Technical Guide to the RGD-Integrin Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the interaction between the Arginine-Glycine-Aspartic acid (RGD) motif and the integrin family of transmembrane receptors. It covers the structural basis of binding, the associated signal transduction pathways, quantitative binding data, and detailed protocols for key experimental assays.

Integrins are heterodimeric cell surface receptors, composed of α and β subunits, that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions.[1] A significant subset of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3, recognizes the RGD tripeptide motif present in various ECM proteins like fibronectin, vitronectin, and laminin.[2][3] This recognition is fundamental to processes such as cell adhesion, migration, proliferation, and survival.[4]

The binding affinity of integrins for their RGD ligands is not static; it is dynamically regulated by conformational changes, often described by a "switchblade" model.[3] Integrins can exist in three main states:

-

Bent, low-affinity state: This is the inactive conformation where the ligand-binding headpiece is oriented close to the cell membrane.[5]

-

Extended, intermediate-affinity state: The integrin extends from the membrane, making the binding site more accessible.

-

Extended, high-affinity state: Characterized by the separation of the α and β subunit cytoplasmic tails, leading to an "open" headpiece with the highest affinity for RGD ligands.[5]

This transition between states is controlled by two main signaling paradigms:

-

Inside-out signaling: Intracellular signals, often triggered by other receptors, lead to the binding of proteins like talin and kindlin to the β-integrin cytoplasmic tail.[5][6] This interaction disrupts a salt bridge between the α and β tails, promoting the extended, high-affinity conformation and increasing the integrin's ability to bind extracellular RGD ligands.[7]

-

Outside-in signaling: The binding of multivalent RGD ligands to the extracellular domain of the integrin triggers and stabilizes the active conformation, leading to receptor clustering and the initiation of downstream intracellular signaling cascades.[1][5]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD-containing ligands for various integrin subtypes is a critical parameter in drug development and biomedical research. This affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The table below summarizes representative binding affinity data from the literature.

| Integrin Subtype | Ligand/System | Kd (µM) | Experimental Method | Reference |

| Live Cell Integrins | RGD-functionalized surface | 75 ± 28 | Computer-Controlled Micropipette (CCMP) | [8] |

| Live Cell Integrins | RGD-functionalized surface | 140 ± 28 | Waveguide-based Biosensor | [8] |

| Purified Integrins | Various RGD peptides | 0.089 - 10 | Binding Assays (General) | [8] |

| αvβ3 | Macrocyclic RGD-peptide (1-K) | Not specified (High Affinity) | Surface Plasmon Resonance (SPR) | [9] |

| αvβ3 | Macrocyclic RGD-peptide (1-f) | Not specified (High Affinity) | Surface Plasmon Resonance (SPR) | [9] |

Note: Binding affinities are highly dependent on the specific RGD peptide sequence, its conformation (linear vs. cyclic), the integrin subtype, and the experimental conditions (e.g., purified proteins vs. live cells).[8][10]

RGD-Integrin Mediated Signaling Pathways

Upon RGD ligand binding and subsequent clustering, integrins initiate "outside-in" signaling by recruiting a complex network of intracellular proteins to form focal adhesions.[3] This process triggers phosphorylation cascades that regulate critical cellular functions.[4]

A primary event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) .[11] Phosphorylated FAK creates docking sites for other proteins, notably the Src family of tyrosine kinases . The FAK/Src complex then phosphorylates numerous downstream targets, including p130Cas and Shc.[4] These events can lead to the activation of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway , ultimately activating ERK (Extracellular signal-Regulated Kinase) , which translocates to the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[3][12][13]

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the attachment of cells to surfaces coated with RGD peptides.

Methodology:

-

Plate Coating: Wells of a 96-well plate are incubated with an RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS) for 1-2 hours at 37°C. Control wells are coated with a non-adhesive peptide (e.g., RGE) or PBS alone.[14]

-

Washing: The coating solution is aspirated, and wells are washed three times with sterile PBS to remove any unbound peptide.

-

Blocking: To prevent non-specific cell binding, wells are incubated with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.[14]

-

Cell Seeding: A known number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well), previously detached and resuspended in serum-free medium, are added to each well.[15]

-

Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell attachment.[15]

-

Removal of Non-adherent Cells: Wells are gently washed with PBS to remove any cells that have not attached.

-

Fixation and Staining: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and then stained with a dye such as 0.5% crystal violet.[15]

-

Quantification: After washing away excess stain, the dye is solubilized (e.g., with 10% acetic acid). The absorbance is then measured using a plate reader at ~570 nm, which is proportional to the number of adherent cells.[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd) of biomolecular interactions.[16]

Methodology:

-

Ligand Immobilization: One binding partner (the ligand, e.g., a purified integrin receptor) is immobilized onto the surface of a sensor chip.[17]

-

Analyte Injection: The other binding partner (the analyte, e.g., an RGD-containing peptide) is flowed across the sensor surface at various concentrations in a continuous buffer stream.[18]

-

Association Phase: As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected in real-time and recorded as Resonance Units (RU).[17]

-

Equilibrium/Steady-State Phase: The injection continues until the binding rate equals the dissociation rate.

-

Dissociation Phase: The analyte solution is replaced by a continuous flow of buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the RU signal.

-

Regeneration: A specific solution is injected to strip the bound analyte from the ligand, returning the sensor surface to its baseline state for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd (where Kd = koff/kon).[19]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction in a single experiment.[20][21]

Methodology:

-

Sample Preparation: The macromolecule (e.g., purified integrin) is placed in the sample cell of the calorimeter. The ligand (RGD peptide) is loaded into a titration syringe.

-

Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

-

Heat Measurement: With each injection, ligand molecules bind to the protein, causing a release or absorption of heat. This heat change is measured by the instrument relative to a reference cell.[22]

-

Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to protein.

-

Data Analysis: The resulting titration curve is analyzed to determine the binding affinity (Ka, the inverse of Kd), the reaction stoichiometry (n), and the enthalpy of binding (ΔH).[20] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated, providing deep insight into the driving forces of the interaction.

References

- 1. Integrin - Wikipedia [en.wikipedia.org]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. um.es [um.es]

- 5. How is integrin activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 6. m.youtube.com [m.youtube.com]

- 7. Integrin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DSpace [repository.upenn.edu]

- 12. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Cooperativity by Isothermal Titration Calorimetry | MDPI [mdpi.com]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to the RGD Motif in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginylglycylaspartic acid (RGD) sequence is a ubiquitous tripeptide motif that has emerged as a cornerstone of our understanding of cell-matrix interactions. First identified as the minimal cell attachment-promoting sequence in fibronectin, the RGD motif is now recognized as a primary ligand for a significant subset of the integrin family of transmembrane receptors. The binding of RGD-containing extracellular matrix (ECM) proteins to integrins orchestrates a complex symphony of intracellular signaling events that govern fundamental cellular processes, including adhesion, migration, proliferation, differentiation, and survival. Dysregulation of RGD-mediated signaling is implicated in a host of pathological conditions, most notably cancer progression and thrombosis, making the RGD-integrin axis a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the RGD motif, from its fundamental structure and binding kinetics to the intricate signaling pathways it commands. Detailed experimental protocols for studying RGD-mediated phenomena and quantitative data on peptide-integrin interactions are presented to equip researchers with the foundational knowledge and practical tools necessary to advance investigations in this dynamic field.

The RGD Motif: A Molecular Key to Cell Adhesion

The discovery of the RGD sequence in the early 1980s by Ruoslahti and Pierschbacher was a landmark achievement in cell biology.[1] Their work revealed that this simple tripeptide within the ECM protein fibronectin was the critical recognition site for cellular attachment.[1] Subsequent research has shown that the RGD motif is a common feature in a multitude of ECM proteins, including vitronectin, fibrinogen, and osteopontin, underscoring its central role in mediating cell adhesion across a wide range of biological contexts.[1][2]

The biological activity of the RGD sequence is primarily mediated through its interaction with integrins, a diverse family of heterodimeric cell surface receptors.[3][4] Nearly half of the known integrins recognize and bind to the RGD motif, initiating a cascade of events that physically links the extracellular environment to the intracellular actin cytoskeleton and activates a network of signaling pathways.[3]

Structural Hallmarks of the RGD Motif

The RGD tripeptide consists of arginine (Arg), glycine (B1666218) (Gly), and aspartic acid (Asp). The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxyl group of aspartic acid are the key functional groups that engage with the integrin binding pocket. The glycine residue provides conformational flexibility, allowing the arginine and aspartic acid side chains to adopt an optimal orientation for receptor binding.

The conformation of the RGD motif is heavily influenced by its surrounding amino acid sequence and whether it is part of a linear or cyclic peptide structure. Cyclic RGD peptides, in particular, have garnered significant attention due to their increased stability, higher binding affinity, and enhanced selectivity for specific integrin subtypes compared to their linear counterparts.[1] This is attributed to the conformational constraints imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that more readily fits the integrin binding site.

RGD-Binding Integrins and Binding Affinities

A subset of the 24 known integrins utilizes the RGD motif as a primary recognition site. These include αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[5] The specificity of an RGD-containing ligand for a particular integrin subtype is determined by the conformation of the RGD motif and the surrounding amino acid residues. This specificity is a critical factor in the development of targeted therapeutics.

The binding affinity of RGD peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to the integrin. The following tables summarize the IC50 values for a selection of linear and cyclic RGD peptides against various integrin subtypes, highlighting the enhanced affinity and selectivity of cyclic peptides.

Data Presentation: Quantitative Analysis of RGD-Integrin Interactions

Table 1: IC50 Values of Linear RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) | Reference |

| GRGDS | 200 | 1000 | 100 | Not Specified |

| GRGDSP | 12 - 89 | 167 - 580 | 34 - 335 | [3] |

| RGD | 89 | 440 | 335 | [6] |

Table 2: IC50 Values of Cyclic RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) | Reference |

| c(RGDfV) | 1.5 | 250 | 141 | [3] |

| c(RGDfK) | 3.5 | 503 | 236 | [3] |

| Cilengitide | 0.61 | 8.4 | 14.9 | [3] |

| DOTA-RGD4 | 1.3 ± 0.3 | Not Specified | Not Specified | [5] |

| HYNIC-RGD4 | 7 ± 2 | Not Specified | Not Specified | [5] |

RGD-Mediated Signaling Pathways

The binding of an RGD-containing ligand to an integrin receptor initiates a complex series of intracellular signaling events, collectively known as "outside-in" signaling. This process begins with the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, forming a dynamic structure called a focal adhesion.

A key initiating event in focal adhesion signaling is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[7] This phosphorylation event creates a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The subsequent recruitment and activation of Src leads to the phosphorylation of other sites on FAK and a host of other focal adhesion proteins, including paxillin (B1203293) and p130Cas. This FAK/Src signaling complex serves as a central hub, activating multiple downstream pathways that regulate a wide array of cellular functions.

Key Downstream Signaling Cascades

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The FAK/Src complex can activate the Ras-Raf-MEK-ERK cascade, a critical pathway that promotes cell proliferation, survival, and differentiation.[1]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FAK can also activate the PI3K/Akt pathway, which is a major regulator of cell survival, growth, and metabolism.[1]

The intricate interplay of these signaling pathways ultimately dictates the cellular response to the extracellular matrix.

Mandatory Visualization: Signaling Pathways

Experimental Protocols

The study of RGD-mediated cellular processes relies on a variety of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Cell Adhesion Assay

This protocol describes a method to quantify cell attachment to surfaces coated with RGD peptides.

Materials:

-

96-well tissue culture plates

-

RGD-containing peptide and a control peptide (e.g., RGE)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension of interest in serum-free medium

-

Calcein AM or Crystal Violet staining solution

-

Fluorometer or plate reader

Methodology:

-

Plate Coating:

-

Dissolve the RGD peptide and control peptide in PBS to a final concentration of 20 µg/mL.

-

Add 100 µL of the peptide solutions to the wells of a 96-well plate. Coat some wells with a 1% BSA solution in PBS to serve as a negative control for non-specific binding.

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

Aspirate the coating solutions and wash the wells three times with 200 µL of PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Quantification:

-

For Calcein AM staining: Add 100 µL of Calcein AM solution (typically 2 µM in PBS) to each well and incubate for 30 minutes at 37°C. Measure fluorescence using a fluorometer with excitation at 485 nm and emission at 520 nm.

-

For Crystal Violet staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes. Stain with 0.1% Crystal Violet solution for 20 minutes. Wash thoroughly with water and solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion relative to the total number of cells seeded or a positive control.

-

Mandatory Visualization: Experimental Workflow

Cell Migration Assay (Transwell Assay)

This protocol describes the use of a Boyden chamber (Transwell) to assess cell migration towards an RGD-containing substrate.

Materials:

-

Transwell inserts (typically with an 8 µm pore size membrane)

-

24-well companion plates

-

RGD-containing peptide

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Cell stain (e.g., DAPI or Giemsa)

-

Microscope

Methodology:

-

Coating of Transwell Membrane (Optional but recommended):

-

Coat the underside of the Transwell membrane with 20 µg/mL RGD peptide in PBS and incubate for 1-2 hours at 37°C. This will serve as a haptotactic gradient.

-

-

Cell Preparation:

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-24 hours, depending on the migratory capacity of the cell type.

-

-

Removal of Non-migrated Cells:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a suitable stain (e.g., DAPI for nuclear staining or Giemsa for whole-cell staining).

-

-

Imaging and Quantification:

-

Excise the membrane from the insert and mount it on a microscope slide.

-

Count the number of migrated cells in several random fields of view using a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field and compare between different experimental conditions.

-

RGD-Affinity Chromatography for Integrin Purification

This protocol provides a general framework for the purification of RGD-binding integrins from cell lysates.

Materials:

-

RGD peptide-coupled agarose (B213101) or sepharose resin

-

Chromatography column

-

Cell lysate containing integrins

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM CaCl2, 1 mM MgCl2, protease inhibitors)

-

Wash buffer (Lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)

-

Elution buffer (e.g., Wash buffer containing 10-20 mM EDTA or a high concentration of a competing RGD peptide)

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Column Preparation:

-

Pack the chromatography column with the RGD-peptide coupled resin.

-

Equilibrate the column with 5-10 column volumes of lysis buffer.

-

-

Sample Loading:

-

Clarify the cell lysate by centrifugation to remove insoluble debris.

-

Load the clarified lysate onto the equilibrated column at a slow flow rate to allow for efficient binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.

-

-

Elution:

-

Elute the bound integrins from the column using the elution buffer.

-

EDTA elution: EDTA chelates the divalent cations (Ca2+ and Mg2+) that are essential for integrin-RGD binding, causing the release of the integrin.

-

Competitive elution: A high concentration of a soluble RGD peptide will compete with the immobilized RGD for binding to the integrin, leading to its elution.

-

-

Collect fractions and monitor the protein concentration.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies specific for the integrin subunits of interest to confirm the presence and purity of the purified integrin.

-

Conclusion and Future Directions

The RGD motif continues to be a focal point of intensive research in cell biology and drug development. Its fundamental role in mediating cell-matrix interactions and the subsequent signaling cascades has profound implications for both normal physiology and a multitude of diseases. The development of synthetic RGD peptides with enhanced affinity and selectivity for specific integrin subtypes has opened up new avenues for targeted therapies, particularly in the fields of oncology and anti-thrombosis.

Future research will likely focus on elucidating the finer details of RGD-integrin signaling, including the identification of novel downstream effectors and the crosstalk with other signaling pathways. Furthermore, the design and development of next-generation RGD-based therapeutics with improved pharmacokinetic properties and reduced off-target effects remain a key priority. The in-depth understanding of the RGD motif and its interactions will undoubtedly continue to fuel innovation in regenerative medicine, tissue engineering, and the development of novel diagnostic and therapeutic strategies.

References

- 1. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

The Arg-Gly-Asp (RGD) Motif: An In-depth Technical Guide to its Conservation, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) tripeptide is a highly conserved cell adhesion motif that plays a pivotal role in the interaction between the extracellular matrix (ECM) and cell surface receptors. This technical guide provides a comprehensive overview of the evolutionary conservation of the RGD motif, its recognition by integrins, and the downstream signaling pathways that regulate critical cellular processes. We present detailed experimental protocols for studying RGD-mediated interactions, quantitative data on binding affinities, and a discussion of the motif's significance in drug development and regenerative medicine.

Introduction: The Ubiquitous RGD Motif

First identified as the minimal cell attachment-promoting sequence in fibronectin, the RGD motif is now recognized as a fundamental component of a vast array of extracellular matrix proteins, including vitronectin, laminin (B1169045), and osteopontin.[1] Its remarkable conservation across the animal kingdom, from invertebrates like Drosophila and C. elegans to humans, underscores its essential role in metazoan biology.[2] The RGD sequence functions as a primary recognition site for a subset of the integrin family of transmembrane receptors, thereby mediating cell-matrix adhesion, a process critical for cell survival, migration, proliferation, and differentiation.

Evolutionary Conservation of the RGD Motif

The widespread presence of the RGD motif in the ECM proteins of diverse species highlights its early evolutionary origin and conserved function. While the core tripeptide is highly conserved, the flanking amino acid sequences can vary, contributing to the specificity of integrin binding.

Conservation in Key Extracellular Matrix Proteins

Sequence alignment of RGD-containing domains from key ECM proteins across different species reveals the stringent conservation of the RGD tripeptide and variability in the surrounding residues.

| Protein | Species | Sequence |

| Fibronectin (FN1) | Homo sapiens | ...VRGD SPAS... |

| Mus musculus | ...VRGD SPAS... | |

| Xenopus laevis | ...VRGD SPAS... | |

| Danio rerio | ...VRGD SPAS... | |

| Drosophila melanogaster | ...TRGD GNAL... | |

| Vitronectin (VTN) | Homo sapiens | ...AVTGRGRGD SL... |

| Mus musculus | ...AVTGRGRGD SL... | |

| Gallus gallus | ...AVTGRGRGD SL... | |

| Danio rerio | ...AVTGRARGD SL... | |

| Laminin subunit alpha-1 (LAMA1) | Homo sapiens | ...SCDPRGD N... |

| Mus musculus | ...SCDPRGD N... |

This table presents a simplified alignment of the RGD motif and its immediate flanking regions in selected proteins and species. The high degree of conservation, particularly in vertebrates, is evident.

Prevalence of RGD-Containing Proteins in Proteomes

Bioinformatic analyses of whole proteomes have begun to quantify the prevalence of the RGD motif across different species. While a comprehensive, directly comparative study is still needed, analyses of individual proteomes indicate that the frequency of RGD-containing proteins is a conserved feature of metazoan life. For instance, studies in both C. elegans and Drosophila melanogaster have identified numerous proteins containing the RGD motif, many of which are involved in cell adhesion and developmental processes.[3][4]

RGD-Integrin Interactions: A Molecular Handshake

Integrins are heterodimeric cell surface receptors composed of α and β subunits. A subset of integrins recognizes and binds to the RGD motif in ECM proteins, initiating a cascade of intracellular signals.

RGD-Binding Integrins

Eight human integrins are known to recognize the RGD motif: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[5] The specificity of these interactions is determined by both the conformation of the RGD motif within the ECM protein and the structural features of the integrin binding pocket.

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD-containing ligands to different integrin subtypes is a critical parameter in understanding their biological function and in the design of targeted therapeutics. These affinities are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction.

| Ligand | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 1.2 | [6] |

| c(RGDfV) | αvβ5 | 210 | [6] |

| c(RGDfV) | αIIbβ3 | 120 | [6] |

| Cilengitide | αvβ3 | 0.5-5 | [7] |

| Cilengitide | αvβ5 | 5-50 | [7] |

| Linear GRGDS | αvβ3 | ~1000 | [6] |

This table summarizes representative IC50 values for the binding of different RGD peptides to various integrin subtypes. The affinity can vary by orders of magnitude depending on the integrin subtype and the conformation of the RGD peptide (cyclic vs. linear).

RGD-Integrin Signaling Pathways

The binding of RGD-containing ECM proteins to integrins triggers a complex network of intracellular signaling pathways that regulate a wide range of cellular functions. This "outside-in" signaling is initiated by the clustering of integrins and the recruitment of a multi-protein complex known as the focal adhesion.

Focal Adhesion Kinase (FAK) Pathway

A key early event in RGD-integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This creates a docking site for the Src family of tyrosine kinases, leading to the formation of a FAK-Src complex that phosphorylates numerous downstream targets.

References

- 1. The RGD containing site of the mouse laminin A chain is active for cell attachment, spreading, migration and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]

- 3. Comparative Functional Analysis of the Caenorhabditis elegans and Drosophila melanogaster Proteomes | PLOS Biology [journals.plos.org]

- 4. Comparative functional analysis of the Caenorhabditis elegans and Drosophila melanogaster proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond RGD: virus interactions with integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The RGD Motif as a Cornerstone of Cell Adhesion

An In-depth Technical Guide to the Basic Principles of RGD-Mediated Cell Adhesion

Audience: Researchers, Scientists, and Drug Development Professionals

Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing cell survival, migration, proliferation, and differentiation. This intricate dialogue between a cell and its environment is largely mediated by the integrin family of transmembrane receptors recognizing specific motifs within ECM proteins. The most prominent of these motifs is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD).[1][2] First identified in the early 1980s by Ruoslahti and Pierschbacher as the minimal sequence in fibronectin required for cell attachment, the RGD motif is now recognized as a ubiquitous recognition site for numerous integrins.[1][2]

This guide provides a detailed overview of the core principles of RGD-mediated cell adhesion, including the key molecular components, the mechanism of interaction, downstream signaling events, and standard experimental protocols for its study. A thorough understanding of this system is critical for advancements in tissue engineering, cancer research, and the development of targeted therapeutics.[3][4][5]

The Molecular Players in RGD-Mediated Adhesion

The process of RGD-mediated adhesion involves three primary components: the RGD ligand, the integrin receptor, and the scaffolding provided by the extracellular matrix.

The RGD Ligand

The RGD sequence is a short peptide motif found in a variety of ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[1][4] While the RGD tripeptide itself is the core recognition element, the flanking amino acid sequences and the overall conformation of the protein influence the binding affinity and specificity for different integrin subtypes.[6][7] This specificity allows for precise cellular responses to different ECM compositions. Synthetic RGD peptides, both linear and cyclic, are widely used as tools to study cell adhesion and as targeting moieties in drug delivery.[3][8] Cyclic RGD peptides often exhibit higher affinity and stability compared to their linear counterparts due to their conformationally constrained structure.[8][9]

Integrin Receptors